
1H-Indole-4-methanol, 6-bromo-
Descripción general
Descripción
“1H-Indole-4-methanol, 6-bromo-” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The specific compound “1H-Indole-4-methanol, 6-bromo-” is not widely documented, but it likely shares some properties with other indole derivatives .
Aplicaciones Científicas De Investigación
Cyclometallation of Indole Derivatives
Cyclometallation research on indole derivatives, including those related to 1H-Indole-4-methanol, 6-bromo-, has shown the formation of cyclometallated compounds with indole nucleus metallated at specific positions. This research is significant for the synthesis of complex organometallic structures with potential applications in catalysis and material science. For example, the cyclometallation of gramine derivatives has led to the formation of dimeric complexes with potential utility in synthesizing carboalkoxy indole derivatives Tollari, Demartin, Cenini, Palmisano, & Raimondi, 1997.
Brominated Tryptophan Alkaloids
Investigations into brominated tryptophan alkaloids from Thorectidae sponges have identified several new brominated tryptophan derivatives, highlighting the diversity and bioactive potential of bromo-indole compounds in marine organisms. These compounds have shown activity against bacterial growth, suggesting potential applications in antimicrobial research Segraves & Crews, 2005.
Synthesis of Indoles
Research on the synthesis of indoles, particularly suitable for the synthesis of tryptamines, has demonstrated methods for generating a variety of substituted indoles, including 6-substituted derivatives. Such synthetic methodologies are crucial for the production of compounds with potential applications in medicinal chemistry and drug development Fleming & Woolias, 1979.
Histamine Antagonistic Activity
Studies on the Mediterranean tunicate Aplidium conicum have led to the discovery of conicamin, a novel indole alkaloid with histamine-antagonistic activity. This finding contributes to the understanding of the biological activities of bromo-indole compounds and their potential therapeutic applications Aiello, Borrelli, Capasso, Fattorusso, Luciano, & Menna, 2003.
Spasmolytic Activity of Indole Derivatives
The microwave-assisted synthesis of 4-indolylhexahydroquinoline derivatives has demonstrated their spasmolytic activities through calcium channel blockade. This research highlights the potential of bromo-substituted indole compounds in developing new therapeutic agents for conditions involving smooth muscle spasms El-khouly, Gündüz, Çengelli, Şimşek, Erol, Şafak, Yıldırım, & Butcher, 2013.
Safety and Hazards
Direcciones Futuras
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . These advances suggest promising future directions for the study and application of “1H-Indole-4-methanol, 6-bromo-” and other indole derivatives.
Propiedades
IUPAC Name |
(6-bromo-1H-indol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-6(5-12)8-1-2-11-9(8)4-7/h1-4,11-12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWZUZVLIJCAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3079789.png)
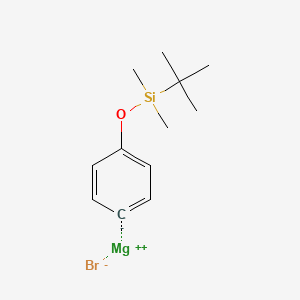

![(1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate](/img/structure/B3079814.png)
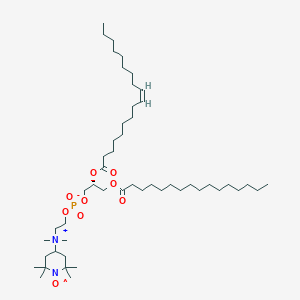
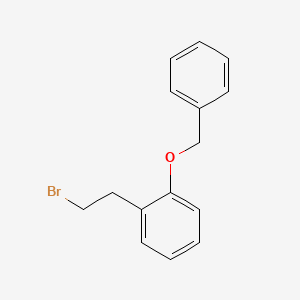
![3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3079851.png)
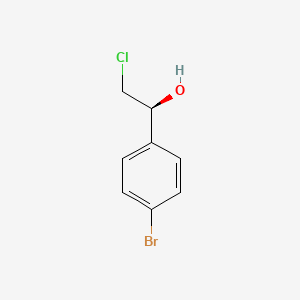
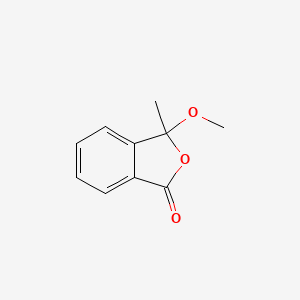
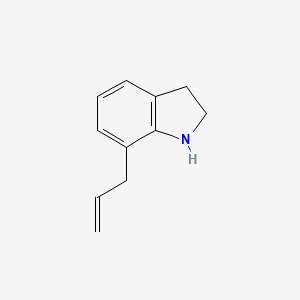
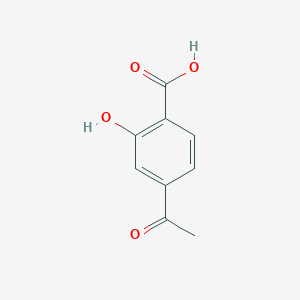
![ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3079891.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine](/img/structure/B3079898.png)

